![molecular formula C9H10O3S B1452502 Methyl 2-(5-acetylthiophen-2-yl)acetate CAS No. 67289-12-7](/img/structure/B1452502.png)
Methyl 2-(5-acetylthiophen-2-yl)acetate
Overview
Description
“Methyl 2-(5-acetylthiophen-2-yl)acetate” is a chemical compound with the molecular formula C9H10O3S . It has a molecular weight of 198.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-acetylthiophen-2-yl)acetate” consists of 9 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC, and more can be found in the product documentation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(5-acetylthiophen-2-yl)acetate” are not fully detailed in the sources available. The compound’s boiling point and storage conditions are not specified . For more detailed information, one may need to refer to the product’s Material Safety Data Sheet (MSDS) or contact the manufacturer directly.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They are essential heterocyclic compounds and show a variety of properties and applications .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the development of materials with unique electronic properties.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . These are a type of transistor that utilizes an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
6. Solvents, Perfumes, Surfactants, Emulsifiers, Biodiesel Fuels, and Surface-Active Agents Methyl acetate, which is structurally similar to “Methyl 2-(5-acetylthiophen-2-yl)acetate”, has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents . It is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(5-acetylthiophen-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6(10)8-4-3-7(13-8)5-9(11)12-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHTLYRWGWWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-acetylthiophen-2-yl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.